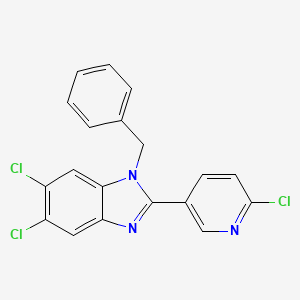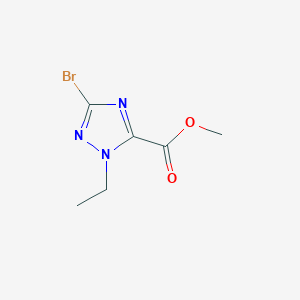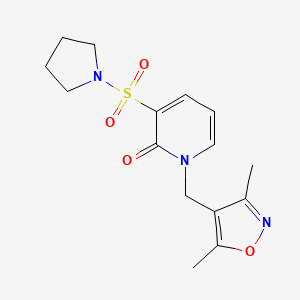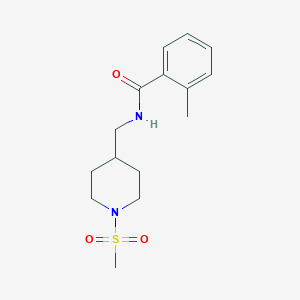
3,5-dimethyl-N-(3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for 3,5-dimethyl-N-(3-nitrophenyl)benzamide is 1S/C15H14N2O3/c1-10-6-11(2)8-12(7-10)15(18)16-13-4-3-5-14(9-13)17(19)20/h3-9H,1-2H3,(H,16,18) . This indicates the presence of two methyl groups on the benzamide ring and a nitro group on the phenyl ring .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 270.29 .科学的研究の応用
1. Chemical Analysis Techniques
The compound 3,5-dimethyl-N-(3-nitrophenyl)benzamide and its analogues have been a subject of interest in chemical analysis, particularly in plasma determination using electron capture gas chromatography. This technique offers high sensitivity and is useful for quantifying plasma concentrations of related compounds after oral administration in clinical doses to humans (Higuchi, Sasaki, & Sado, 1975).
2. Structural Studies in Medicinal Chemistry
In the field of medicinal chemistry, structural studies of compounds similar to this compound have been conducted to understand molecular conformations. This includes analysis through techniques like multinuclear NMR and X-ray diffraction, providing insights into molecular structures that are crucial for drug development (Claramunt et al., 2007).
3. Synthesis of Optically Active Compounds
The synthesis of optically active compounds related to this compound has been explored, particularly in the context of developing pharmaceutical agents like nicardipine. These studies focus on the synthesis process and the pharmacological properties of the resulting compounds (Shibanuma et al., 1980).
4. Biological Evaluation in Drug Chemistry
Research has been conducted on derivatives of this compound for their potential biological applications. This includes screening against enzymes and assessing their potential to bind nucleotide protein targets, which is significant in the development of new medicinal compounds (Saeed et al., 2015).
5. Chemosensor Development
This compound derivatives have been used in developing chemosensors, particularly for detecting cyanide in aqueous environments. These compounds leverage the strong affinity of cyanide towards the acyl carbonyl carbon, providing a practical system for monitoring concentrations in various samples (Sun, Wang, & Guo, 2009).
6. Polymer Science Applications
In polymer science, derivatives of this compound have been used in the synthesis of highly soluble polyamides. These studies focus on the preparation and characterization of new polyamides, revealing their amorphous character and excellent solubility in various solvents (Liaw et al., 2002).
7. Corrosion Inhibition Research
Research has also been conducted on N-phenyl-benzamide derivatives, including those related to this compound, for their application in corrosion inhibition. These studies include experimental and computational analysis, focusing on their efficiency and mechanism of action in preventing acidic corrosion of metals (Mishra et al., 2018).
Safety and Hazards
The safety information for 3,5-dimethyl-N-(3-nitrophenyl)benzamide indicates that it may be harmful if swallowed . The compound is labeled with the signal word “Warning” and the hazard statements H302, H312, H332 . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .
特性
IUPAC Name |
3,5-dimethyl-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-11(2)8-12(7-10)15(18)16-13-4-3-5-14(9-13)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUQXLKEFBHHJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)


![(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377460.png)

![2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile](/img/structure/B2377464.png)
![5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2377465.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)


